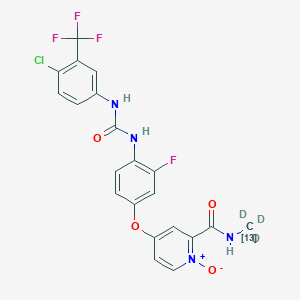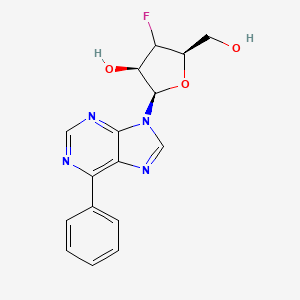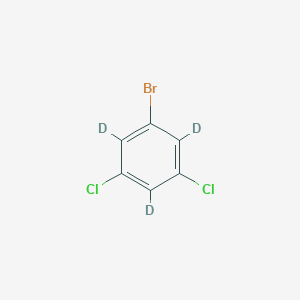
Regoraf |nib N-oxyde (M2)-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Regorafénib N-oxyde (M2)-13C,d3 is a stable isotope-labeled compound. It is the 13C- and deuterium-labeled version of Regorafénib N-oxyde (M2), which is an active metabolite of Regorafenib. Regorafenib is a multi-target inhibitor that affects various kinases, including VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Regorafenib.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Regorafénib N-oxyde (M2)-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Regorafénib N-oxyde (M2) molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of labeled precursors and reagents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production methods for Regorafénib N-oxyde (M2)-13C,d3 are not widely available in the public domain. Typically, such compounds are produced in specialized facilities equipped to handle isotopic labeling and ensure high purity and consistency. The production process involves stringent quality control measures to ensure the accuracy of isotopic labeling and the absence of contaminants .
Analyse Chemischer Reaktionen
Types of Reactions
Regorafénib N-oxyde (M2)-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Wissenschaftliche Forschungsanwendungen
Regorafénib N-oxyde (M2)-13C,d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies to understand the metabolic pathways and degradation products of Regorafenib.
Biology: Helps in studying the biological effects and interactions of Regorafenib and its metabolites.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Regorafenib.
Industry: Employed in the development and testing of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Regorafénib N-oxyde (M2)-13C,d3 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1. By inhibiting these kinases, the compound disrupts signaling pathways that promote cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Regorafénib N-oxyde (M2): The non-labeled version of the compound.
Regorafénib N-oxyde-d3 (M2): The deuterium-labeled version without 13C labeling.
Uniqueness
Regorafénib N-oxyde (M2)-13C,d3 is unique due to its dual isotopic labeling with both 13C and deuterium. This dual labeling enhances its utility in detailed pharmacokinetic and metabolic studies, providing more precise and accurate data compared to single-labeled compounds .
Eigenschaften
Molekularformel |
C21H15ClF4N4O4 |
|---|---|
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuterio(113C)methyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1+1D3 |
InChI-Schlüssel |
NUCXNEKIESREQY-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Kanonische SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)



